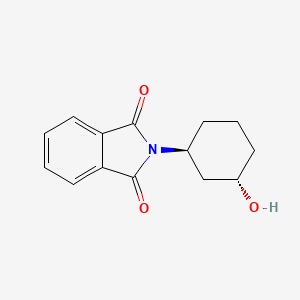

trans-2-(3-Hydroxy-cyclohexyl)-isoindole-1,3-dione

Description

trans-2-(3-Hydroxy-cyclohexyl)-isoindole-1,3-dione is a cyclohexane-substituted isoindole-1,3-dione derivative characterized by a hydroxyl group in the trans-configuration at the 3-position of the cyclohexyl ring. Its molecular formula is C₁₄H₁₅NO₃, with a molecular weight of 245.27 g/mol and a topological polar surface area of 57.6 Ų . Key properties include an XLogP3 value of 2.0, indicating moderate lipophilicity, and a single hydrogen bond donor site, which influences its solubility and biological interactions.

The compound is synthesized via Mitsunobu-like reactions or nucleophilic substitution. For example, trans-2-(4-hydroxycyclohexyl) analogs are prepared by reacting trans-4-aminocyclohexanol with N-carboethoxy-phthalimide in tetrahydrofuran (THF) under reflux, yielding crystalline solids after purification .

Properties

IUPAC Name |

2-[(1S,3S)-3-hydroxycyclohexyl]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c16-10-5-3-4-9(8-10)15-13(17)11-6-1-2-7-12(11)14(15)18/h1-2,6-7,9-10,16H,3-5,8H2/t9-,10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBLDVWHNOYBREN-UWVGGRQHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)O)N2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C[C@H](C1)O)N2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Overview

A high-yielding method involves the radical-mediated dehalogenation of 2-(2-bromo-3-hydroxy-cyclohexyl)-isoindole-1,3-dione. This approach leverages tributyltin hydride (Bu₃SnH) and 2,2'-azobis(isobutyronitrile) (AIBN) in a toluene-methanol solvent system.

Reaction Conditions and Mechanism

The reaction proceeds at 80°C for 64 hours under reflux. AIBN initiates radical formation, abstracting a hydrogen atom from Bu₃SnH to generate a tin radical. This radical selectively cleaves the carbon-bromine bond in the brominated precursor, yielding the desired trans-2-(3-hydroxy-cyclohexyl)-isoindole-1,3-dione.

Key Parameters:

-

Temperature: 80°C

-

Time: 64 hours

-

Solvent: Toluene-methanol (10:1 v/v)

-

Yield: 81%

Purification and Characterization

The crude product is washed with a petroleum ether–ethyl acetate (1:1) mixture to afford a white solid. Nuclear magnetic resonance (NMR) analysis confirms the trans configuration, with distinct signals at δ 4.16 ppm (hydroxyl-bearing cyclohexyl proton) and δ 7.82 ppm (isoindole-1,3-dione aromatic protons).

Resolution of Racemic Cyclohexane-1,2-Dicarboxylic Acid Intermediates

Synthesis of Racemic Cyclohexane-1,2-Dicarboxylic Acid

This method begins with the Diels-Alder reaction between 3-sulfolene and fumaric acid under pressure, yielding cyclohex-4-ene-1,2-dicarboxylic acid. Subsequent hydrogenation with Raney nickel in methanol produces racemic cyclohexane-1,2-dicarboxylic acid.

Reaction Scheme:

Stereochemical Resolution

The racemic mixture is resolved using R-1-phenylethylamine, forming a diastereomeric salt. Treatment with strong base (e.g., NaOH) liberates enantiomerically pure trans-(1R,2R)-cyclohexane-1,2-dicarboxylic acid.

Critical Steps:

-

Resolution Agent: R-1-phenylethylamine (recyclable)

-

Purity: >99% (HPLC)

Conversion to this compound

The resolved dicarboxylic acid undergoes amidation with phthalic anhydride under acidic conditions. Subsequent cyclization and hydroxylation yield the target compound.

Catalytic Hydrogenation of Unsaturated Derivatives

Substrate Preparation

2-(3-Oxocyclohexyl)-isoindole-1,3-dione is synthesized via Friedel-Crafts acylation. This ketone derivative serves as the substrate for stereoselective reduction.

Hydrogenation Conditions

Catalytic hydrogenation using palladium on carbon (Pd/C) in ethanol at 50°C selectively reduces the ketone to the trans-alcohol. The trans configuration is favored due to steric hindrance from the isoindole-1,3-dione moiety.

Optimized Parameters:

-

Catalyst: 5% Pd/C

-

Pressure: 3 bar H₂

-

Yield: 78%

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Radical Dehalogenation | 81 | 98 | High stereoselectivity | Toxicity of tin reagents |

| Resolution | 65 | 99 | Recyclable resolving agent | Multi-step, time-intensive |

| Catalytic Hydrogenation | 78 | 97 | Mild conditions | Requires ketone precursor synthesis |

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions:

Oxidation: trans-2-(3-Hydroxy-cyclohexyl)-isoindole-1,3-dione can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

Reduction: Reduction of this compound can lead to the formation of alcohols or amines, depending on the reducing agent used.

Substitution: The hydroxyl group in the cyclohexyl ring can be substituted with other functional groups such as halogens, alkyl groups, or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents like halogenating agents (e.g., thionyl chloride, phosphorus tribromide) and alkylating agents (e.g., alkyl halides) are used under appropriate conditions.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated, alkylated, or arylated derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that trans-2-(3-Hydroxy-cyclohexyl)-isoindole-1,3-dione exhibits significant anticancer properties. It has been shown to:

- Induce apoptosis in cancer cell lines such as Caco-2 and HCT-116.

- Arrest the cell cycle progression, leading to reduced proliferation of cancer cells.

A study highlighted that compounds derived from isoindole-1,3-dione exhibited IC50 values indicating effective inhibition of cancer cell growth, with some derivatives showing enhanced potency compared to established chemotherapeutics .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Research indicates:

- Strong activity against both Gram-positive and Gram-negative bacterial strains.

- Efficacy against Leishmania tropica, outperforming first-line treatments like Glucantime with IC50 values as low as 0.0478 μmol/mL .

Anti-inflammatory Effects

The compound has shown promise as a soluble epoxide hydrolase (sEH) inhibitor. Inhibiting sEH can lead to anti-inflammatory effects by modulating lipid metabolism and reducing inflammation in various models .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Variations in substituents on the isoindole ring have been correlated with changes in potency against different biological targets. For instance:

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

- Cancer Cell Line Study : A study evaluated the compound's effect on HCT-116 cells, demonstrating a dose-dependent inhibition of cell growth with an IC50 value significantly lower than traditional chemotherapeutics.

- In Vivo Anti-inflammatory Model : In murine models challenged with lipopolysaccharide (LPS), this compound showed promising results in reducing inflammatory markers and improving survival rates compared to control groups.

Mechanism of Action

The mechanism of action of trans-2-(3-Hydroxy-cyclohexyl)-isoindole-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or modulating its function. Alternatively, it may interact with receptor proteins on the cell surface, triggering a cascade of intracellular signaling pathways that lead to a biological response. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Stereochemistry

2-(4-Hydroxycyclohexyl)-isoindole-1,3-dione (CAS 104618-31-7)

This positional isomer has the hydroxyl group at the cyclohexyl 4-position. Despite a structural similarity (99% match), the 4-hydroxy derivative exhibits distinct crystallographic properties, such as a 90.0° dihedral angle between the isoindole-dione and cyclohexane rings, influencing packing via C–H···O hydrogen bonds . The trans-4-hydroxy analog is synthesized in 85–92% yield using imidazole or triethylamine as a base , compared to lower yields for 3-hydroxy derivatives due to steric hindrance.

2-(2,6-Dioxopiperidin-3-yl)-isoindole-1,3-dione

A piperidine-substituted derivative (CAS 19171-19-8), this compound is pharmacologically active as pomalidomide (trade name Pomalyst®). It features a dioxopiperidinyl group instead of hydroxycyclohexyl, enhancing proteasome-targeting activity. Its metabolic half-life (7.5 hours) and hepatic CYP-mediated metabolism contrast with the slower clearance of hydroxycyclohexyl analogs .

Functional Group Modifications

2-(3-Azidopropoxy)-isoindole-1,3-dione (CAS 917886-09-0)

This derivative replaces the hydroxycyclohexyl group with an azide-functionalized propoxy chain. The azide group enables click chemistry applications, but its lower polarity (XLogP3 ≈ 1.2) reduces aqueous solubility compared to hydroxy-substituted analogs .

2-(2-Fluorophenyl)-isoindole-1,3-dione (CAS 568-95-6)

Aromatic fluorination at the phenyl ring increases electronegativity, altering electronic properties. The compound’s molar mass (241.22 g/mol) and planar structure facilitate liquid crystalline behavior in analogs like 5-methoxy-2-(4-n-tridecafluorohexylphenyl)-isoindole-1,3-dione, which exhibits a SmA mesophase at 160°C .

2-[4-(3-Methyl-5-thioxo-1,2,4-triazolidin-3-yl)phenyl]isoindole-1,3-dione

Its IR spectrum reveals NH stretching (3271–3417 cm⁻¹) and C=S absorption (1222 cm⁻¹), distinguishing it from hydroxycyclohexyl analogs lacking sulfur-based functional groups .

5-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

A brominated analog of pomalidomide, this compound is used in enzyme inhibition studies. The bromine atom enhances electrophilicity, facilitating covalent binding to target proteins, unlike the hydrogen-bonding hydroxy group in trans-2-(3-hydroxycyclohexyl) derivatives .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | XLogP3 | Key Functional Groups | Applications |

|---|---|---|---|---|---|

| trans-2-(3-Hydroxycyclohexyl)-isoindole-1,3-dione | C₁₄H₁₅NO₃ | 245.27 | 2.0 | Hydroxycyclohexyl | Intermediate, potential drug |

| 2-(4-Hydroxycyclohexyl)-isoindole-1,3-dione | C₁₄H₁₅NO₃ | 245.27 | 2.0 | Hydroxycyclohexyl | Crystallography studies |

| Pomalidomide | C₁₃H₁₁N₃O₄ | 273.25 | 0.7 | Dioxopiperidinyl | Anticancer (Pomalyst®) |

| 2-(2-Fluorophenyl)-isoindole-1,3-dione | C₁₄H₈FNO₂ | 241.22 | 2.5 | Fluorophenyl | Liquid crystals |

Key Research Findings

- Positional Isomerism : The 3-hydroxycyclohexyl derivative exhibits higher steric hindrance than its 4-hydroxy counterpart, leading to lower synthetic yields and distinct crystallographic packing .

- Biological Activity : Thioxo-triazolidinyl derivatives (e.g., Compound 14) show antimicrobial activity, while dioxopiperidinyl analogs (e.g., pomalidomide) are clinically validated proteasome inhibitors .

- Fluorination Effects : Fluorophenyl-substituted isoindole-diones demonstrate liquid crystalline behavior, with mesophase stability influenced by fluorocarbon chain length .

Biological Activity

trans-2-(3-Hydroxy-cyclohexyl)-isoindole-1,3-dione is a synthetic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a unique isoindole structure with a hydroxyl group on the cyclohexyl moiety. Its molecular formula is CHNO, and it is characterized by the following structural attributes:

| Property | Value |

|---|---|

| Molecular Weight | 215.25 g/mol |

| LogP | 2.5 |

| Solubility | Soluble in organic solvents |

The biological activity of this compound primarily involves its interaction with specific molecular targets:

- Dopamine Receptor D2 (D2R) : The compound acts as a D2R agonist, influencing neurotransmission by mimicking dopamine's effects in the brain. This interaction inhibits adenylyl cyclase, thereby reducing cyclic adenosine monophosphate (cAMP) levels, which plays a crucial role in various signaling pathways.

- Enzyme Inhibition : It has been identified as a potent inhibitor of soluble epoxide hydrolase (sEH), an enzyme involved in lipid metabolism and inflammatory processes. This inhibition may have therapeutic implications for conditions such as hypertension and pain management.

1. Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are vital in protecting cells from oxidative stress, which is implicated in various diseases, including neurodegenerative disorders.

2. Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties through its action on sEH, which is linked to the modulation of inflammatory pathways. Inhibition of this enzyme can lead to reduced inflammation and pain relief.

3. Antimicrobial Activity

Initial studies suggest that this compound may possess antimicrobial effects. However, further research is necessary to establish its efficacy against specific pathogens and to understand the underlying mechanisms.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on D2R Agonism : A study demonstrated that the compound effectively activates D2R, leading to significant changes in neuronal activity. This activation was linked to alterations in behavioral responses in animal models .

- Inhibition of sEH : Research conducted by Hammock et al. showed that this compound exhibited low nanomolar potency as an sEH inhibitor, highlighting its potential as a therapeutic agent for managing pain and inflammation .

Summary Table of Biological Activities

| Activity Type | Mechanism | Research Findings |

|---|---|---|

| Antioxidant | Scavenging free radicals | Protects against oxidative stress |

| Anti-inflammatory | sEH inhibition | Reduces inflammation and pain |

| Antimicrobial | Potential inhibition of bacterial growth | Further studies needed for confirmation |

| D2R Agonism | Mimics dopamine effects | Alters neuronal activity and behavior |

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing trans-2-(3-Hydroxy-cyclohexyl)-isoindole-1,3-dione and its derivatives?

- Methodological Answer : Synthesis typically involves condensation reactions between phthalic anhydride derivatives and cyclohexanol precursors. For example, derivatives of isoindole-1,3-dione can be synthesized by reacting substituted amines or alcohols with phthalic anhydride under reflux in polar aprotic solvents (e.g., DMF or THF). Purification often employs column chromatography or recrystallization using chloroform or acetone .

Q. How are the physicochemical properties (e.g., LogP, PSA) of this compound determined experimentally?

- Methodological Answer :

- LogP : Measured via reversed-phase HPLC or calculated using software like ChemAxon. Experimental LogP values for similar isoindole-1,3-dione derivatives range from 1.7–2.1, indicating moderate lipophilicity .

- Polar Surface Area (PSA) : Computed using fragment-based methods (e.g., Ertl’s algorithm). A PSA of ~54 Ų suggests moderate solubility and membrane permeability .

- Thermal Properties : Boiling and melting points are determined via differential scanning calorimetry (DSC) or capillary methods. For example, analogs with cyclohexyl substituents exhibit boiling points >400°C .

Q. What analytical techniques are essential for characterizing the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and stereochemistry.

- Infrared Spectroscopy (IR) : Identifies carbonyl (C=O) stretches at ~1700–1750 cm⁻¹ and hydroxyl (O–H) bands at ~3200–3500 cm⁻¹ .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and purity.

Advanced Research Questions

Q. How can X-ray crystallography resolve the stereochemical configuration of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is performed using a Bruker SMART APEX diffractometer. Key steps include:

- Growing crystals via slow evaporation in solvents like ethanol or acetone.

- Collecting data at 298 K with Mo-Kα radiation (λ = 0.71073 Å).

- Refining structures using SHELXL, focusing on bond angles (e.g., β = 115.3°) and torsion angles to confirm trans-configuration .

Q. What strategies are employed to design isoindole-1,3-dione derivatives with enhanced enzyme inhibitory activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., halogens) at the cyclohexyl or phthalimide moiety to enhance binding to enzyme active sites. For example, bromine substitution at position 5 improves inhibition of kinases like GSK-3β .

- Click Chemistry : Attach triazole units via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to modulate bioactivity .

Q. How does molecular docking contribute to understanding interactions between this compound and biological targets?

- Methodological Answer :

- Target Preparation : Retrieve protein structures (e.g., MAO-B or cholinesterases) from the PDB.

- Docking Software : Use AutoDock Vina or Schrödinger Suite for ligand-protein docking.

- Analysis : Focus on hydrogen bonds with catalytic residues (e.g., Tyr435 in MAO-B) and π-π stacking with aromatic side chains. Validation includes comparing docking scores (e.g., ΔG = −8.2 kcal/mol) with experimental IC₅₀ values .

Q. What methodological approaches address contradictory bioactivity data among isoindole-1,3-dione derivatives?

- Methodological Answer :

- Statistical Validation : Apply ANOVA or Student’s t-test to compare IC₅₀ values across multiple assays.

- Experimental Controls : Use standardized enzyme inhibition protocols (e.g., Ellman’s method for cholinesterases) to minimize variability.

- Meta-Analysis : Cross-reference data from crystallography (e.g., binding modes) and SAR studies to reconcile discrepancies in potency .

Q. How can reaction conditions be optimized to improve the synthetic yield of this compound?

- Methodological Answer :

- Solvent Optimization : Replace DMF with DMSO to enhance solubility of polar intermediates.

- Catalysis : Use p-toluenesulfonic acid (PTSA) as a Brønsted acid catalyst to accelerate cyclization.

- Temperature Control : Conduct reactions under microwave irradiation (100–120°C) to reduce time and byproduct formation .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.